molecular formula C15H12ClNO3S2 B13146046 (5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate

(5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate

Cat. No.: B13146046
M. Wt: 353.8 g/mol
InChI Key: HFDYSGXLQOPMKE-UHFFFAOYSA-N
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Description

(5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C15H12ClNO3S2 and a molecular weight of 353.84 g/mol . This compound is known for its applications in various fields of scientific research, particularly in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 5-chloro-1,3-benzothiazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification and quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the compound.

Scientific Research Applications

(5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate is unique due to the presence of both the benzothiazole and sulfonate groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12ClNO3S2

Molecular Weight

353.8 g/mol

IUPAC Name

(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H12ClNO3S2/c1-10-2-5-12(6-3-10)22(18,19)20-9-15-17-13-8-11(16)4-7-14(13)21-15/h2-8H,9H2,1H3

InChI Key

HFDYSGXLQOPMKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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